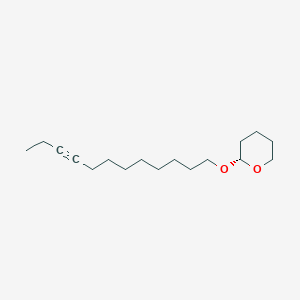

2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-

Description

Significance of Tetrahydropyranyl Ethers in Contemporary Organic Synthesis

Tetrahydropyranyl (THP) ethers are widely recognized as one of the most useful and cost-effective protecting groups for alcohols in organic synthesis. The formation of a THP ether involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. total-synthesis.comyoutube.com This process converts the acidic hydroxyl proton into a stable acetal functionality, rendering the oxygen atom less nucleophilic. youtube.com

The popularity of the THP group stems from several key advantages:

Ease of Introduction and Removal: The protection and deprotection processes are typically straightforward and high-yielding. total-synthesis.comyoutube.com

Stability: THP ethers are robust and stable under a wide range of non-acidic reaction conditions, including those involving organometallic reagents (like Grignard and organolithium reagents), hydrides, and strong bases. organic-chemistry.orgthieme-connect.de

Cost-Effectiveness: The precursor, dihydropyran, is an inexpensive and readily available reagent. thieme-connect.de

However, the introduction of a THP group creates a new stereocenter at the C2 position of the pyran ring, which can lead to the formation of diastereomers if the original alcohol is chiral. This can sometimes complicate product analysis, particularly by NMR spectroscopy. thieme-connect.de

Deprotection of THP ethers is typically achieved by acid-catalyzed hydrolysis, which regenerates the original alcohol. wikipedia.org Various mild acidic conditions can be employed for this purpose, allowing for selective deprotection in the presence of other acid-sensitive groups. acs.orgacs.org

Role of Alkynyl Moieties in Modern Chemical Transformations

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis due to their rich and diverse reactivity. The high electron density of the π-bonds makes alkynes excellent nucleophiles, while the sp-hybridized carbons impart a unique linear geometry and acidity to terminal alkynes. libretexts.org

The reactivity of alkynes can be broadly categorized into several key transformations:

Addition Reactions: Similar to alkenes, alkynes undergo electrophilic addition reactions. The presence of two π-bonds allows for the possibility of single or double addition. masterorganicchemistry.com For instance, hydrohalogenation of alkynes yields haloalkenes and, with excess reagent, geminal dihalides. libretexts.org

Acidity of Terminal Alkynes: The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on alkenes and alkanes. libretexts.org This allows for deprotonation by a strong base to form a highly nucleophilic acetylide anion. libretexts.org These anions are pivotal in forming new carbon-carbon bonds through reactions with alkyl halides and carbonyl compounds. libretexts.org

Reduction: Alkynes can be selectively reduced to either cis- or trans-alkenes, or fully reduced to alkanes, depending on the choice of catalyst and reaction conditions. libretexts.org

Oxidative Cleavage: Treatment with strong oxidizing agents like ozone or potassium permanganate cleaves the triple bond, typically yielding carboxylic acids. libretexts.org

This versatility makes alkynes indispensable intermediates in the synthesis of complex molecules, polymers, and functional materials.

Contextualization of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- within Heterocyclic and Alkyne Chemistry

2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a bifunctional molecule that synergistically combines the protective nature of a THP ether with the reactive potential of a terminal alkyne. Its molecular formula is C₁₇H₃₀O₂. uni.lu

The tetrahydropyran (B127337) ring, a saturated six-membered heterocycle containing one oxygen atom, provides a stable scaffold for the protected alcohol. wikipedia.org The long dodecynyl chain offers a nonpolar segment, influencing the molecule's solubility and potential for self-assembly.

The key feature of this compound is the orthogonal reactivity of its two functional groups. The THP ether is stable to the basic conditions often used to deprotonate the terminal alkyne. This allows for selective reactions at the alkyne terminus without disturbing the protected alcohol. Subsequently, the THP group can be removed under mild acidic conditions to liberate the hydroxyl group for further transformations. This "protect-react-deprotect" strategy is a cornerstone of modern multistep organic synthesis.

The presence of both a protected hydroxyl group and a reactive alkyne makes 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- a valuable intermediate for the synthesis of more complex molecules. For example, the alkynyl group can participate in coupling reactions (e.g., Sonogashira, Glaser), cycloadditions (e.g., "click" chemistry), or be converted into other functional groups. Following these transformations, the deprotection of the THP ether would unveil a hydroxyl group, allowing for further functionalization or influencing the final molecule's biological activity or physical properties.

Structure

3D Structure

Properties

CAS No. |

50816-21-2 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(2R)-2-dodec-9-ynoxyoxane |

InChI |

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2,5-16H2,1H3/t17-/m0/s1 |

InChI Key |

NMVNIBLRAWKODI-KRWDZBQOSA-N |

Isomeric SMILES |

CCC#CCCCCCCCCO[C@@H]1CCCCO1 |

Canonical SMILES |

CCC#CCCCCCCCCOC1CCCCO1 |

Origin of Product |

United States |

Advanced Reactivity and Transformative Chemistry of 2h Pyran, 2 9 Dodecynyloxy Tetrahydro

Transformations Involving the Alkyne Functional Group

The terminal alkyne is the most reactive site in the molecule, enabling its participation in a host of powerful and selective chemical reactions. These transformations are central to its application in synthetic chemistry and materials science.

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. organic-chemistry.org The terminal alkyne of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is an ideal functional group for one of the most prominent click reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, involving the reaction between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgacs.orgnih.gov This reaction is known for its exceptional reliability, specificity, and biocompatibility. broadpharm.com The resulting triazole ring is a highly stable, aromatic linker that covalently connects two different molecular fragments. nih.govrsc.org

The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with an azide in a stepwise manner to form the stable triazole product. nih.gov This process is significantly accelerated by the copper catalyst, with rate enhancements of up to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org Given its terminal alkyne, 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a prime candidate for CuAAC, allowing it to be efficiently conjugated with any azide-containing molecule. The reaction is tolerant of a wide range of functional groups and can often be performed in aqueous or mixed solvent systems. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Example | Role | Typical Concentration/Loading |

| Alkyne Substrate | 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- | Reactant | 1.0 equivalent |

| Azide Substrate | Benzyl (B1604629) Azide | Reactant | 1.0 - 1.2 equivalents |

| Copper(I) Source | Copper(II) Sulfate (CuSO₄) with a reducing agent | Catalyst Precursor | 1-10 mol% |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state | 5-20 mol% |

| Ligand | THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) | Stabilizes the Cu(I) catalyst, increases solubility | 1-10 mol% |

| Solvent | t-Butanol/Water, DMF, or THF | Reaction Medium | Varies |

This table presents generalized conditions based on established CuAAC protocols. Specific conditions may vary based on the reactivity of the specific azide substrate.

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. researchgate.netspringernature.com The CuAAC and its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC), are premier bioorthogonal reactions. researchgate.net The terminal alkyne on 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- serves as a "chemical handle" for these transformations.

In this context, the molecule can be used as a labeling agent. For instance, a biomolecule of interest (like a protein or glycan) can be metabolically engineered to incorporate an azide group. nih.gov Subsequent treatment with 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- under bioorthogonal conditions would then covalently attach the dodecynyloxy-tetrahydropyran moiety to the biomolecule. nih.gov This strategy allows for the introduction of a lipid-like, THP-protected chain onto biological targets, which can be used to study lipid-protein interactions, probe cellular membranes, or alter the localization of the target biomolecule. The small size and relative inertness of the alkyne group make it an ideal tag for minimizing perturbation to the biological system before the labeling event. nih.gov

Beyond click chemistry, the terminal alkyne is susceptible to a range of other transformations catalyzed by transition metals, which enable the synthesis of diverse and complex molecular structures.

Transition metal-catalyzed hydroalkoxylation involves the addition of an alcohol across the triple bond of an alkyne. This reaction is a powerful method for synthesizing enol ethers, which are valuable synthetic intermediates. nih.gov The terminal alkyne of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can undergo intramolecular hydroalkoxylation if a hydroxyl group is present elsewhere in the molecule, or intermolecularly with an external alcohol. This reaction provides access to vinyl ether derivatives, which can participate in further transformations.

While the azide-alkyne [3+2] cycloaddition is the most prominent example for this substrate, other metal-catalyzed cycloadditions involving alkynes are also fundamental in organic synthesis. These reactions can construct various carbocyclic and heterocyclic ring systems.

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt (e.g., CuI), in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orgyoutube.com

In a Sonogashira reaction, 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can be coupled with a wide variety of aryl or vinyl halides (or triflates) to generate products where the terminal alkyne hydrogen is replaced by an aromatic or vinylic substituent. organic-chemistry.orgsynarchive.com This reaction significantly expands the molecular complexity and is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the use of the copper co-catalyst. libretexts.org

Table 2: Typical Components for a Sonogashira Cross-Coupling Reaction

| Component | Example | Role | Typical Loading |

| Alkyne Substrate | 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- | Reactant | 1.0 - 1.5 equivalents |

| Electrophile | Iodobenzene | Reactant | 1.0 equivalent |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Primary Catalyst | 1-5 mol% |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst | 2-10 mol% |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and Solvent | Varies |

| Solvent | THF or DMF | Reaction Medium | Varies |

This table outlines a classic Sonogashira reaction setup. Conditions, particularly the choice of ligand, base, and solvent, can be modified for specific substrates.

Furthermore, the products of such cross-coupling reactions can serve as precursors in annulation processes, where a new ring is formed. For example, a domino reaction sequence can be envisioned where an intermolecular Sonogashira coupling is followed by an intramolecular cyclization to construct fused ring systems like benzo[b]furans. organic-chemistry.org This demonstrates how the initial reactivity of the alkyne can be leveraged to build intricate molecular architectures in a single synthetic operation.

Transition Metal-Catalyzed Reactions of Alkynes

Stereo-Divergent Functionalization of Alkynes

The terminal alkyne moiety within 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- serves as a versatile functional handle for the synthesis of stereochemically defined alkenes. The transformation of the carbon-carbon triple bond into a double bond can be controlled to produce either the E (trans) or Z (cis) isomer, a strategy known as stereo-divergent synthesis. rsc.org This control is typically achieved by the careful selection of catalysts and reaction conditions, particularly in reactions like hydrogenation, hydrosilylation, and hydroboration. rsc.orgresearchgate.net

Recent advancements in catalysis have introduced ground-breaking methodologies that afford exceptional E- and Z-selectivity. researchgate.net The choice of transition metal catalysts, such as palladium, nickel, cobalt, or ruthenium, is crucial in directing the stereochemical outcome of the reaction. nih.gov For instance, the semi-hydrogenation of a terminal alkyne can yield the Z-alkene using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) or nickel-based catalysts. Conversely, to obtain the E-alkene, a dissolving metal reduction (e.g., sodium in liquid ammonia) is the classic approach.

Modern catalytic systems offer milder and more functional-group-tolerant alternatives. For example, ligand-controlled hydrosilylation reactions can provide divergent access to vinylsilanes, which are valuable synthetic intermediates. nih.gov The use of specific ligands on a metal center, such as ruthenium or iron, can reverse the stereoselectivity of the silane (B1218182) addition across the alkyne. nih.gov Similarly, dual-catalytic systems that combine photoredox and nickel catalysis can achieve complex transformations with high stereocontrol, allowing for the selective formation of either the E or Z product from the same starting materials by simply changing the ligand or reaction conditions. researchgate.net This level of control is paramount for constructing complex molecular architectures with precision. researchgate.net

| Transformation | Desired Stereoisomer | Typical Catalytic System/Reagents | Reference |

|---|---|---|---|

| Semi-hydrogenation | Z-Alkenes | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | nih.gov |

| E-Alkenes | Na in liquid NH₃ | nih.gov | |

| Hydrosilylation | Z-Vinylsilanes | Fe-hydride complex [FeH(CO)(NO)(PPh₃)₂] with PhSiH₃ | nih.gov |

| E-Vinylsilanes | Ru-catalyst [cp*Ru(MeCN)₃]PF₆ with triethoxysilane | nih.gov | |

| Carbosulfonylation | E-Isomer | Nickel-catalyzed electrochemical conditions | researchgate.net |

| Z-Isomer | Iridium/Nickel dual photocatalysis | researchgate.net |

Alkyne as a Precursor or Surrogate in Organic Synthesis

The alkyne functional group is a high-energy, carbon-rich unit that offers unique synthetic advantages. nih.govresearchgate.net Its reactivity can be harnessed in ways that position it as a stable and versatile precursor to other important functional groups, particularly carbonyls and their corresponding enolates. nih.gov

Masked Carbonyl Equivalents

The alkyne unit in 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- has the same oxidation state as the -CH₂C(O)- unit of a carbonyl compound. nih.govresearchgate.net This equivalency is most directly demonstrated through hydration reactions, which convert the alkyne into a carbonyl compound, effectively "unmasking" its latent carbonyl nature. nih.govresearchgate.net This strategy is synthetically valuable because alkynes are significantly less polar and less electrophilic than carbonyls, allowing them to be carried through reaction sequences where a carbonyl group would be reactive. nih.gov

The hydration of the terminal alkyne can be controlled to yield either a methyl ketone or an aldehyde, representing a powerful aspect of its flexible selectivity. nih.gov

Markovnikov Hydration: In the presence of a mercury salt catalyst in aqueous acid, or with other suitable transition metal catalysts, water adds across the triple bond following Markovnikov's rule to yield a methyl ketone.

Anti-Markovnikov Hydration: To form the corresponding aldehyde, an anti-Markovnikov addition of water is required. This is typically achieved through a hydroboration-oxidation sequence.

This ability to serve as a protected form of a carbonyl group expands the range of possible reaction conditions and enhances flexibility in multistep synthetic design. nih.gov

| Reaction Type | Product | Typical Reagents | Reference |

|---|---|---|---|

| Markovnikov Hydration | Ketone | H₂SO₄, H₂O, HgSO₄ | nih.gov |

| Anti-Markovnikov Hydration | Aldehyde | 1. BH₃-THF or 9-BBN; 2. H₂O₂, NaOH | nih.gov |

Enolate Equivalents in Formal Condensations

Beyond being a carbonyl precursor, the alkyne in 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can function as a synthetic equivalent of an enolate nucleophile in formal condensation reactions. nih.govquimicaorganica.org This approach circumvents challenges associated with generating specific enolates from carbonyl compounds. nih.gov In acid-catalyzed reactions, particularly with aldehydes, alkynes can serve as the nucleophilic partner in a process sometimes referred to as alkyne-carbonyl metathesis. nih.govresearchgate.net

This transformation is often promoted by Lewis or Brønsted acids (e.g., AgSbF₆, BF₃·OEt₂, HBF₄), which activate the aldehyde for nucleophilic attack by the alkyne. nih.gov The reaction typically proceeds to form a trisubstituted enone, representing a formal aldol (B89426) condensation product. nih.govlibretexts.org The use of an alkyne as the enolate surrogate is thermodynamically favorable, leveraging the high internal energy of the triple bond to drive the reaction forward. nih.govresearchgate.net This strategy allows the alkyne to be precisely matched as the nucleophilic component, a task that can be more complex when starting with dicarbonyl precursors for non-symmetric enone synthesis. nih.gov

Reactions and Utility of the Tetrahydropyranyl Ether Moiety

The tetrahydropyranyl (THP) ether in 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a widely used protecting group for alcohols. total-synthesis.comorganic-chemistry.org Its key feature is its stability under a variety of non-acidic conditions, including exposure to organometallic reagents, hydrides, and basic conditions, while being readily removable under mild acidic conditions. total-synthesis.comacs.org

Selective Deprotection Methodologies

The removal of the THP group, or deprotection, is a critical step in many synthetic sequences to reveal the original hydroxyl group. The selectivity of this cleavage is important, especially when other acid-sensitive functional groups are present in the molecule. acs.org For 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-, a deprotection method must be chosen that liberates the primary alcohol without affecting the terminal alkyne.

The most common method for cleaving a THP ether is acid-catalyzed hydrolysis or alcoholysis. total-synthesis.comorganic-chemistry.org The reaction proceeds because the THP ether is an acetal, which is labile in acid. youtube.com The mechanism involves the protonation of the pyran oxygen atom by an acid catalyst. total-synthesis.comyoutube.com This is followed by the cleavage of the C-O bond to form the free alcohol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophilic solvent, such as water or an alcohol, to complete the reaction and regenerate the acid catalyst. total-synthesis.com

A variety of acidic conditions can be employed, ranging from strong aqueous acids to milder catalytic systems, allowing for fine-tuning to ensure the stability of other functional groups like the alkyne. acs.orgnih.gov

| Reagent | Typical Conditions | Comments | Reference |

|---|---|---|---|

| Acetic Acid (AcOH) | AcOH/THF/H₂O mixture | Mildly acidic, widely used. | total-synthesis.comnih.gov |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Catalytic amount in an alcohol solvent (e.g., EtOH) | Mild acid catalyst, good for sensitive substrates. | total-synthesis.comnih.gov |

| p-Toluenesulfonic Acid (TsOH) | Catalytic amount in an alcohol solvent (e.g., MeOH) | Stronger acid catalyst than PPTS. | total-synthesis.comnih.gov |

| Silica (B1680970) Sulfuric Acid | Methanol (B129727), short reaction times | Efficient, heterogeneous catalyst. | niscpr.res.in |

| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | Methanol or wet acetonitrile | Mild Lewis acid condition. | researchgate.net |

Orthogonal Deprotection Strategies

The tetrahydropyranyl (THP) ether in 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a widely used protecting group for alcohols due to its ease of installation and general stability under a variety of non-acidic reaction conditions. researchgate.netnih.gov A key aspect of its utility lies in the ability to be selectively removed, a process known as deprotection, without affecting other functional groups within a molecule—a concept known as orthogonal deprotection.

The standard method for cleaving the THP ether is through acidic hydrolysis. nih.govorganic-chemistry.org However, the presence of the alkyne functionality in 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- necessitates the use of mild deprotection conditions to avoid unwanted side reactions with the triple bond. A variety of reagents and conditions have been developed for the selective deprotection of THP ethers that are compatible with acid-sensitive groups. koreascience.krorganic-chemistry.org

One such mild method involves the use of a catalytic amount of decaborane (B607025) in absolute methanol at room temperature, which has been shown to efficiently deprotect THP ethers in the presence of other acid-labile groups. koreascience.kr Another approach utilizes lithium chloride and water in dimethyl sulfoxide (B87167) (DMSO) at 90°C, providing a non-acidic and environmentally friendly alternative. organic-chemistry.org This method has been demonstrated to be effective for a range of THP ethers, leaving sensitive functionalities like double and triple bonds intact. organic-chemistry.org Furthermore, oxidative deprotection using reagents like N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water offers another chemoselective method. organic-chemistry.org

These strategies allow for the selective removal of the THP group from the 9-dodecynyloxy chain while preserving the integrity of the alkyne, a critical requirement in multi-step synthetic sequences where the alkyne is destined for further transformation.

| Reagent System | Conditions | Key Advantages | Citation |

|---|---|---|---|

| Decaborane (catalytic) | Methanol, room temperature | Mild, efficient, tolerates acid-sensitive groups | koreascience.kr |

| LiCl/H₂O | DMSO, 90°C | Non-acidic, environmentally friendly, selective | organic-chemistry.org |

| N-Bromosuccinimide/β-Cyclodextrin | Water, room temperature | Oxidative, user-friendly, high yields | organic-chemistry.org |

| Bismuth Triflate | Solvent-free | Catalytic, insensitive to air/moisture | organic-chemistry.org |

Applications as a Protecting Group in Multi-Step Synthesis

The primary application of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is as a protecting group for the hydroxyl functionality of 9-dodecyn-1-ol (B1594595). The THP ether is stable to a wide array of reaction conditions commonly employed in organic synthesis, including strongly basic conditions, organometallic reagents, hydrides, and various oxidation and reduction methods. nih.govorganic-chemistry.org This stability makes it an invaluable tool in the context of multi-step synthesis, where multiple chemical transformations are performed on a complex molecule. youtube.comresearchgate.netyoutube.comyoutube.comyoutube.comyoutube.com

In a typical synthetic route, the 9-dodecyn-1-ol would be protected as its THP ether, 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-, allowing for chemical modifications at other sites of the molecule, particularly transformations involving the terminal alkyne. For instance, the terminal alkyne could undergo Sonogashira coupling, Glaser coupling, or be deprotonated to act as a nucleophile in carbon-carbon bond-forming reactions. Once these transformations are complete, the THP group can be selectively removed under mild acidic or other orthogonal conditions to reveal the original hydroxyl group, which may then be required for a subsequent reaction step.

The long dodecynyl chain also imparts lipophilicity to the molecule, which can influence its solubility and handling properties during a synthesis.

Chiral Auxiliary Potential in Asymmetric Transformations

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a specific configuration.

The tetrahydropyran (B127337) ring of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- contains a chiral center at the anomeric carbon (C-2). However, the starting material for the formation of the THP ether, 3,4-dihydro-2H-pyran, is achiral. The reaction with an alcohol in the presence of an acid catalyst typically leads to the formation of a racemic mixture of the two diastereomers of the THP ether. organic-chemistry.org

While there are methods for the diastereoselective synthesis of substituted tetrahydropyrans, the use of the simple, unsubstituted THP group as a chiral auxiliary is not a common or well-established strategy. nih.govyoutube.com The presence of a racemic mixture of diastereomers would generally lead to a mixture of products, negating its utility as a chiral controller. For 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- to function as a chiral auxiliary, one would need to either resolve the diastereomers or develop a diastereoselective synthesis of one specific diastereomer, which is not a typical application for this protecting group. Therefore, its potential as a chiral auxiliary in asymmetric transformations is considered limited and is not a reported application in the scientific literature.

Intramolecular and Intermolecular Reaction Pathways

The presence of both a protected alcohol and a terminal alkyne within the same molecule opens up a range of potential intramolecular and intermolecular reaction pathways for 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-.

Intramolecular Reactions:

The alkynyl group can participate in various intramolecular cyclization reactions, often catalyzed by transition metals. For instance, gold(I) catalysts are known to activate alkynes towards intramolecular attack by nucleophiles. koreascience.kr While the oxygen of the THP ether itself is generally not sufficiently nucleophilic to participate directly, if the THP group were to be removed, the resulting alcohol could engage in an intramolecular cyclization onto the activated alkyne to form cyclic ethers.

More relevant to the intact protected compound are reactions where the alkyne itself is the key reactive partner. For example, in appropriately designed substrates, an intramolecular reaction analogous to a Prins-type cyclization could be envisioned, where the alkyne acts as the nucleophile. koreascience.kr Furthermore, sigmatropic rearrangements of alkynyl ethers are known, although these typically involve allyl or benzyl ethers that can form stabilized ketene (B1206846) intermediates. tminehan.comnih.gov

Intermolecular Reactions:

The terminal alkyne of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a versatile functional group for a variety of intermolecular reactions. These reactions are fundamental to building more complex molecular architectures.

Addition Reactions: The alkyne can undergo various addition reactions, such as hydrohalogenation, hydration, and hydroboration-oxidation, to introduce new functional groups. vulcanchem.com

Coupling Reactions: As a terminal alkyne, it can participate in powerful carbon-carbon bond-forming reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.

Nucleophilic Addition: The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form a potent nucleophile, an alkynide. This alkynide can then react with a range of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to extend the carbon chain. acs.org

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," which allows for the efficient formation of triazole rings.

| Reaction Type | Description | Potential Products | General Citation |

|---|---|---|---|

| Intramolecular Cyclization (post-deprotection) | Nucleophilic attack of the alcohol onto an activated alkyne. | Cyclic ethers | koreascience.kr |

| Intermolecular Sonogashira Coupling | Palladium-catalyzed cross-coupling with aryl or vinyl halides. | Disubstituted alkynes | vulcanchem.com |

| Intermolecular Nucleophilic Addition | Formation of an alkynide followed by reaction with an electrophile. | Elongated carbon chains | acs.org |

| Copper-Catalyzed Azide-Alkyne Cycloaddition | Reaction with an azide to form a 1,2,3-triazole. | Triazole-containing compounds | acs.org |

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra allows for the unambiguous assignment of each atom's position within the molecular structure.

The ¹H NMR spectrum of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is predicted to exhibit distinct signals corresponding to the protons of the tetrahydropyran (B127337) ring and the 9-dodecynyl alcohol-derived chain. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropy of the alkyne's triple bond.

The most characteristic signal is that of the anomeric proton (H-2) on the THP ring, which is adjacent to two oxygen atoms. This proton is expected to appear as a triplet at approximately 4.6 ppm. The protons on the carbon adjacent to the ether oxygen in the dodecynyl chain (H-1') would appear as two distinct multiplets in the range of 3.4-3.9 ppm, due to their diastereotopic nature. The methylene (B1212753) protons adjacent to the alkyne (H-8' and H-11') would also show characteristic shifts.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (THP) | ~4.6 | t |

| H-6eq, H-6ax (THP) | ~3.8-3.9, ~3.4-3.5 | m |

| H-1'a, H-1'b | ~3.7-3.9, ~3.4-3.5 | m |

| H-3, H-4, H-5 (THP) | ~1.5-1.9 | m |

| H-8', H-11' | ~2.1-2.2 | m |

| H-12' | ~0.9 | t |

| Other -CH₂- | ~1.2-1.6 | m |

Note: The predicted data is based on typical values for tetrahydropyranyl ethers and long-chain alkynes. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- would each produce a unique signal.

Key signals include the anomeric carbon (C-2) of the THP ring, expected around 98-100 ppm, and the carbons of the alkyne group (C-9' and C-10'), which typically resonate in the region of 80-85 ppm. The carbons directly bonded to oxygen (C-6 of the THP ring and C-1' of the dodecynyl chain) will appear in the 60-70 ppm range.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (THP) | ~99 |

| C-9', C-10' (Alkyne) | ~80-85 |

| C-6 (THP) | ~62 |

| C-1' | ~67 |

| C-3, C-4, C-5 (THP) | ~19-31 |

| C-8', C-11' | ~18-20 |

| C-12' (CH₃) | ~14 |

| Other -CH₂- | ~25-30 |

Note: The predicted data is based on typical values for tetrahydropyranyl ethers and long-chain alkynes. Actual experimental values may vary.

To definitively assign the predicted ¹H and ¹³C NMR signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the anomeric proton (H-2) and the H-3 protons of the THP ring, and trace the connectivity along the dodecynyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the link between the THP ring and the dodecynyl chain. A key correlation would be observed between the anomeric proton of the THP ring (H-2) and the C-1' carbon of the dodecynyl chain, and also between the H-1' protons and the C-2 carbon of the THP ring, confirming the ether linkage.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Under electron ionization conditions, 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 266 may be weak or absent. The most significant fragmentation pathway for tetrahydropyranyl ethers is the cleavage of the C-O bond connecting the alcohol moiety, leading to the formation of a stable oxonium ion.

A prominent peak is expected at m/z 85, corresponding to the tetrahydropyranyl cation. This fragment is often the base peak in the spectrum and is highly diagnostic for the THP ether group. Another characteristic fragmentation is the loss of the entire alcohol chain, also resulting in the m/z 85 fragment. Further fragmentation of the dodecynyl chain would also occur.

Predicted EI-MS Fragmentation:

| m/z | Proposed Fragment |

| 266 | [M]⁺ (Molecular Ion) |

| 181 | [M - C₅H₉O]⁺ |

| 85 | [C₅H₉O]⁺ (Tetrahydropyranyl cation) |

Note: The fragmentation pattern is based on established data for alkyl tetrahydropyranyl ethers.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- , HRMS would be used to confirm its molecular formula of C₁₇H₃₀O₂.

Predicted HRMS Data:

| Adduct | Calculated m/z |

| [M+H]⁺ | 267.23186 |

| [M+Na]⁺ | 289.21380 |

Note: The calculated m/z values are based on the exact masses of the constituent isotopes. epa.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a critical analytical technique for the structural elucidation of "2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-". By analyzing the absorption of infrared radiation, it is possible to identify the principal functional groups within the molecule. The IR spectrum of this compound is characterized by the presence of vibrations corresponding to its ether linkages, the internal alkyne group, and the saturated hydrocarbon portions.

The most distinguishable features in the IR spectrum arise from the C-H, C-O, and C≡C bond vibrations. The extensive saturated alkyl chain and the tetrahydropyran ring contribute to strong C-H stretching absorptions, which are typically observed in the 2850-2960 cm⁻¹ range. libretexts.org

A key functional group is the ether linkage, both within the tetrahydropyran ring and connecting it to the dodecynyl chain. Ethers are characterized by a strong C-O stretching vibration that appears in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹. fiveable.melibretexts.org For a cyclic ether like tetrahydropyran and a dialkyl ether structure, this prominent band is expected to be found between 1050 and 1150 cm⁻¹. pressbooks.pub

The internal carbon-carbon triple bond (C≡C) of the 9-dodecynyl group presents a more subtle feature. Internal alkynes typically exhibit a weak stretching absorption in the 2100-2260 cm⁻¹ region. libretexts.orglibretexts.orgorgchemboulder.com The intensity of this peak is often diminished due to the low polarity of the triple bond, and in some cases of near-symmetrical internal alkynes, the peak may be very weak or not observed at all. libretexts.orgutdallas.edu As this compound does not possess a terminal alkyne, the characteristic and strong ≡C–H stretch, usually seen around 3300 cm⁻¹, will be absent. libretexts.orgorgchemboulder.comutdallas.edu The absence of this band is a key piece of evidence confirming the internal nature of the alkyne.

The following table summarizes the expected characteristic IR absorption bands for "2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-".

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 2850-2960 | Alkane (CH₂, CH₃) | C-H Stretch | Strong |

| 2100-2260 | Internal Alkyne | C≡C Stretch | Weak |

| 1050-1150 | Ether | C-O Stretch | Strong |

Computational and Theoretical Investigations of 2h Pyran, 2 9 Dodecynyloxy Tetrahydro and Analogues

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in mapping out the energetic landscapes of chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

The formation of the tetrahydropyranyl (THP) ether involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. organic-chemistry.orgyoutube.com Computational studies can characterize the transition state (TS) of this reaction. The mechanism typically proceeds via protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion intermediate. youtube.com The subsequent attack by the alcohol, in this case, 9-dodecyn-1-ol (B1594595), leads to the formation of the THP ether.

Theoretical calculations would model the geometries and energies of the reactants, the oxocarbenium ion intermediate, the transition state for the nucleophilic attack, and the final product. The transition state is a critical point on the potential energy surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. Its characterization involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

For reactions involving the alkynyl group, such as hydration or reduction, computational methods can similarly identify the transition states. For instance, in the mercury-catalyzed hydration of an alkyne, calculations can model the formation of the bridged mercurinium ion intermediate and the subsequent attack by water. youtube.com

A hypothetical transition state geometry for the acid-catalyzed addition of an alcohol to DHP, calculated using a common DFT functional, might exhibit the following characteristics:

| Parameter | Value |

| C-O (forming bond) distance | ~2.0-2.5 Å |

| O-H (attacking alcohol) bond length | ~0.98 Å |

| C-O (DHP ring) bond lengths | ~1.4 Å |

| Imaginary Frequency | ~ -200 to -400 cm⁻¹ |

This is an interactive data table. Click on the headers to explore.

A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products. youtube.com For the formation of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-, the reaction coordinate would trace the energy changes during the protonation of DHP and the subsequent nucleophilic attack by the alcohol.

The key points on this diagram would be:

Reactants: DHP and 9-dodecyn-1-ol.

First Transition State (TS1): Protonation of the double bond.

Intermediate: The tetrahydropyranyl oxocarbenium ion.

Second Transition State (TS2): Nucleophilic attack of the alcohol on the carbocation.

Product: The protonated THP ether, which then loses a proton to yield the final product.

Prediction and Interpretation of Stereochemical Outcomes

The formation of a THP ether introduces a new stereocenter at the anomeric carbon (C-2 of the pyran ring). organic-chemistry.org This can result in a mixture of diastereomers if the alcohol is chiral. Even with an achiral alcohol like 9-dodecyn-1-ol, the orientation of the large dodecynyloxy substituent relative to the pyran ring (axial vs. equatorial) is a key stereochemical consideration.

Computational models can predict the preferred stereochemical outcome by comparing the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product, according to the Curtin-Hammett principle. These calculations can take into account steric hindrance and stereoelectronic effects, such as the anomeric effect, which often favors an axial orientation for electronegative substituents on the pyran ring. researchgate.net Experimental and computational studies on similar 2-alkoxytetrahydropyrans have shown that the alkoxy group often prefers the axial orientation. researchgate.net

Conformational Analysis of Tetrahydropyranyl and Alkynyl Substructures

The tetrahydropyran (B127337) ring typically adopts a chair conformation, similar to cyclohexane (B81311), to minimize torsional and steric strain. sapub.org However, the presence of the oxygen atom and the large substituent at C-2 influences the ring's conformational equilibrium. Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to determine the relative energies of different chair and boat conformations. researchgate.netbiomedres.us

For 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-, two primary chair conformations are possible for the THP ring: one with the dodecynyloxy group in an axial position and one with it in an equatorial position. The relative stability of these conformers is governed by a balance of steric interactions and the anomeric effect. researchgate.net While large groups generally prefer the less hindered equatorial position to avoid 1,3-diaxial interactions, the anomeric effect can stabilize the axial conformer. sapub.org

The long dodecynyl chain also possesses conformational flexibility. While the triple bond introduces a rigid, linear segment into the chain, the single bonds allow for various folded and extended conformations. youtube.com Conformational analysis would seek to identify the lowest energy conformers of the entire molecule, which are the most likely to be populated at equilibrium.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for systems of this size. nih.gov DFT calculations are particularly well-suited for:

Geometry Optimization: Finding the lowest energy structures of reactants, products, intermediates, and transition states. biomedres.us

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies.

Predicting Reaction Energetics: Calculating activation barriers and reaction enthalpies. nih.gov

Investigating Electronic Structure: Analyzing the distribution of electrons through methods like Natural Bond Orbital (NBO) analysis to understand bonding and stereoelectronic effects like the anomeric effect. nih.gov

In the context of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-, DFT could be used to model the entire reaction pathway of its synthesis and subsequent reactions of the alkyne moiety. For example, DFT calculations could compare the stability of the internal alkyne to a terminal alkyne, which is relevant in synthetic planning. youtube.com

A comparative table of calculated relative energies for the axial and equatorial conformers of a generic 2-alkoxytetrahydropyran using DFT might look as follows:

| Conformer | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Equatorial | -424.123456 | 0.00 |

| Axial | -424.124567 | -0.69 |

This interactive data table illustrates a typical outcome where the anomeric effect stabilizes the axial conformer.

Applications in Complex Chemical Synthesis and Materials Science

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The dual functionality of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- positions it as a strategic building block in the elaborate assembly of complex organic molecules. Its design allows for the sequential or orthogonal manipulation of its two key functional groups. The terminal alkyne can be used in a variety of coupling reactions to build a larger molecular skeleton, while the THP-protected alcohol remains shielded. researchgate.net In a later synthetic stage, the THP group can be selectively cleaved to reveal the hydroxyl group, which can then be used for further functionalization. youtube.comthieme-connect.de This strategic protection-reaction-deprotection sequence is a cornerstone of modern organic synthesis.

The synthesis of natural products, often characterized by their intricate structures and specific stereochemistry, frequently relies on versatile building blocks that can introduce long carbon chains with defined functionality. wikipedia.orgfrontiersin.orgchemconnections.org While direct literature detailing the use of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- in a completed total synthesis is limited, its structure is emblematic of intermediates used for constructing complex lipids, pheromones, and polyketide-type natural products. researchgate.netmdpi.com

The terminal alkyne is a particularly valuable functional group in this context. nih.govrsc.org It is found in numerous natural products and serves as a precursor for creating various other functionalities. nih.gov For instance, the alkyne can be selectively reduced to form either a cis- or trans-alkene, or fully hydrogenated to an alkane, allowing for precise control over the geometry of the final molecule. masterorganicchemistry.com Furthermore, terminal alkynes are key components in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which are instrumental in assembling the backbones of complex natural products. ucl.ac.uk The tetrahydropyran (B127337) (THP) ring itself is a structural motif present in many natural products, making its chemistry relevant to the field. nih.govmdpi.com

In medicinal chemistry, the synthesis of active pharmaceutical ingredients (APIs) often requires the use of advanced intermediates that facilitate the construction of complex molecular architectures. frontiersin.org 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is classified as a bulk drug intermediate, indicating its role in the production of pharmaceuticals. ontosight.ai The tetrahydropyran ring system is a privileged scaffold in drug design, ranking as the sixth most prevalent ring system among all FDA-approved small molecule drugs. nih.gov Synthetic routes to chiral tetrahydropyrans have been developed for their potential as inhibitors of enzymes like cyclooxygenase-1 and -2. nih.gov

The utility of this compound in pharmaceutical synthesis is largely derived from its terminal alkyne. This group is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.ai This reaction is exceptionally efficient and selective, allowing for the covalent linking of the dodecynyloxy fragment to another molecule containing an azide (B81097) group, which is a common method for assembling complex drug candidates. nih.gov The long aliphatic chain can be used to modulate properties such as lipophilicity, which is a critical parameter in drug design, while the THP-protected alcohol provides a latent hydroxyl group that can be unmasked at a later stage to interact with a biological target or improve pharmacokinetic properties. thieme-connect.deontosight.ai

Utilization in Polymer Chemistry and Functional Materials

The reactive nature of the alkyne functional group suggests potential applications for 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- in the fields of polymer chemistry and materials science. ontosight.ai Terminal alkynes can participate in various polymerization reactions and are used to functionalize surfaces and macromolecules. nih.gov

2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can theoretically act as a functional monomer in polymerization processes. Terminal alkyne derivatives have been shown to undergo copolymerization with other monomers, such as cyclic enol ethers, using metathesis catalysts. nih.gov Incorporation of this molecule into a polymer backbone would introduce long, flexible dodecynyl side chains. Such side chains would significantly influence the bulk properties of the resulting polymer, such as its thermal characteristics, solubility, and mechanical behavior. While hazardous polymerization of the compound itself is not expected under normal conditions, its functional groups allow it to be intentionally incorporated into polymers. fishersci.com

The incorporation of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- as a monomer or a grafting agent onto a material's surface could lead to the development of novel properties.

Surface Modification : The long C12 alkyl chain would impart significant hydrophobicity to a surface, which could be useful for creating water-repellent coatings.

Post-Polymerization Functionalization : The THP ether protecting group is stable during many polymerization reactions. After the polymer is formed, the THP groups along the polymer chain could be removed under acidic conditions to expose pendant hydroxyl groups. This would dramatically change the material's surface from hydrophobic to hydrophilic and provide reactive sites for further chemical modification, such as attaching biomolecules or other functional moieties.

Clickable Materials : The terminal alkyne can serve as a "handle" for post-polymerization modification via click chemistry. nih.gov For example, a polymer or material synthesized with this monomer could be readily functionalized by reacting it with various azide-containing molecules, enabling the straightforward creation of a wide range of functional materials from a single polymer precursor.

Contributions to Chemical Methodology Development

While 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- has not been the central focus of new methodology development, it serves as an exemplary substrate for applying and validating new synthetic methods. Its bifunctional nature makes it a useful tool for testing the selectivity and efficiency of novel chemical transformations.

The key reactions where this compound or similar structures are relevant include:

| Reaction Type | Significance in Methodology Development |

| Protecting Group Chemistry | The THP ether is a classic protecting group. organic-chemistry.orgthieme-connect.de Methodologies are continuously being developed to introduce and remove it under even milder and more selective conditions, especially for use with acid-sensitive substrates. organic-chemistry.org |

| Alkyne Coupling Reactions | The terminal alkyne is a substrate for fundamental reactions like Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. New catalysts and conditions for these reactions are often tested on substrates like this to demonstrate their utility. |

| Click Chemistry (CuAAC) | As a terminal alkyne, it is an ideal partner for azide-alkyne cycloadditions. The development of new catalysts (e.g., copper or ruthenium-based) and conditions (e.g., photo-initiated) for this reaction relies on the availability of such substrates. nih.gov |

| Hydrometallation/Hydroboration | The transformation of the alkyne into a vinyl-metal or vinyl-boron species is a key step in many synthetic routes. Developing new reagents that control the regioselectivity and stereoselectivity of this addition is an active area of research. |

| Gold-Catalyzed Cyclizations | Recent advances have shown that gold catalysts can activate alkynes toward cyclization. Alkynyl ethers, a class to which this compound belongs, have been used as substrates in the development of gold-catalyzed methods for synthesizing heterocyclic compounds like benzofurans. nih.gov |

In essence, while not the subject of discovery itself, 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- represents a valuable class of reagents that enable and validate progress across the landscape of modern synthetic chemistry.

Future Research Directions and Perspectives in Tetrahydropyranyl Alkynyl Ether Chemistry

Innovations in Green Synthetic Chemistry for THP Ether Formation

The traditional synthesis of THP ethers involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis, often using reagents like p-toluenesulfonic acid or strong mineral acids. chemicalbook.com While effective, these methods often pose environmental concerns due to the use of hazardous catalysts and volatile organic solvents. Future research is increasingly focused on developing greener, more sustainable alternatives for the formation of THP ethers like 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-.

Key innovations are centered on two main areas: the use of recyclable solid acid catalysts and the implementation of solvent-free or green solvent conditions.

Solid Acid Catalysts: Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, minimizing waste and environmental impact. openrepository.comnih.gov Zeolites, such as H-beta and Ersorb-4, have demonstrated efficacy in catalyzing the tetrahydropyranylation of alcohols with high yields and selectivity. nih.govpharmablock.com Other promising solid acids include silica-supported ammonium (B1175870) bisulfate (NH₄HSO₄@SiO₂) and Wells-Dawson heteropolyacids, which can be easily filtered from the reaction mixture and reused. openrepository.comnih.gov

Green and Solvent-Free Conditions: The move away from chlorinated and other hazardous solvents is a major push in green chemistry. Research has shown that the tetrahydropyranylation reaction can be efficiently carried out under solvent-free conditions using catalysts like bismuth triflate or by grinding the reactants with pyridinium (B92312) chloride. pharmablock.comrsc.org Additionally, the use of environmentally benign solvents is being explored. Natural Deep Eutectic Solvents (NADES), such as a mixture of choline (B1196258) chloride and malonic acid, have been shown to act as both the reaction medium and catalyst, offering a sustainable and efficient process. cam.ac.uknih.gov Green ethereal solvents like cyclopentyl methyl ether (CPME) are also gaining traction as viable alternatives to traditional ether solvents. openrepository.com

A comparative look at some green catalytic systems for THP ether synthesis is presented below:

| Catalyst System | Reaction Conditions | Key Advantages |

| NH₄HSO₄@SiO₂ in CPME | Room temperature | Recyclable catalyst, green solvent, high conversion. openrepository.com |

| Ersorb-4 Zeolite | Room temperature, solvent or toluene | Environmentally friendly, reusable, non-toxic. nih.gov |

| Bismuth Triflate | Solvent-free | Non-toxic catalyst, insensitive to air/moisture. pharmablock.com |

| Choline Chloride/Malonic Acid (NADES) | 50 °C | Biodegradable, acts as both solvent and catalyst. cam.ac.uknih.gov |

| Pyridinium Chloride | Room temperature, solvent-free | Low cost, reusable, efficient for large-scale synthesis. rsc.org |

These innovative approaches pave the way for more environmentally responsible manufacturing processes for THP alkynyl ethers.

Unexplored Reactivity and Catalytic Systems for Alkyne Transformations

The terminal alkyne moiety in 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a gateway to a vast landscape of chemical transformations. While classic alkyne reactions like Sonogashira coupling and click chemistry are well-established, future research is aimed at uncovering novel reactivity and developing more efficient and selective catalytic systems. numberanalytics.com

Emerging areas of interest include:

Recyclable and Nanoscale Catalysts: To enhance sustainability, there is a growing interest in recyclable catalytic systems for alkyne functionalization. These include metal-organic frameworks (MOFs), porous organic polymers (POPs), and metal nanoparticles supported on materials like silica (B1680970) or graphitic carbon. openrepository.comnih.gov These catalysts combine the high activity of homogeneous catalysts with the ease of recovery of heterogeneous systems, making them ideal for industrial applications. openrepository.com

Novel Transition-Metal Catalysis: Beyond traditional palladium and copper catalysts, researchers are exploring other transition metals for unique alkyne transformations. For instance, nickel-catalyzed reactions are being developed for the arylative cyclization of alkynes with organoboron reagents. pharmablock.com Ruthenium-catalyzed trans-hydroalkynylation and trans-chloroalkynylation of internal alkynes have been reported, offering new stereochemical outcomes. thieme-connect.de Furthermore, copper carbene intermediates are being utilized in cascade reactions and cyclopropenations of alkynes. rsc.org

C-H Activation: The direct functionalization of the terminal C-H bond of the alkyne is a highly atom-economical approach. Transition metal-catalyzed C-H activation reactions allow for the coupling of alkynes with a wide range of partners, leading to diverse molecular architectures. organic-chemistry.org

Radical Reactions: The exploration of radical-mediated additions to alkynes is another promising frontier. For example, radical additions of thiols to alkynes (thiol-yne reactions) can lead to the formation of vinyl thioethers or dithioethers, depending on the reaction conditions. rsc.org

The development of these new catalytic systems will undoubtedly expand the synthetic utility of THP-protected alkynyl building blocks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory bench to industrial-scale production necessitates robust and scalable processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, precise control over reaction parameters, and the potential for high-throughput screening and optimization. nih.gov

The integration of these technologies with the chemistry of tetrahydropyranyl alkynyl ethers represents a significant future research direction.

Continuous Flow Synthesis of THP Ethers: The protection of alcohols as THP ethers can be adapted to continuous flow systems. This would involve pumping a solution of the alcohol, such as 9-dodecyn-1-ol (B1594595), and dihydropyran through a heated or cooled tube reactor containing a packed bed of a solid-supported acid catalyst. cam.ac.uk This setup allows for rapid reaction times, efficient heat transfer, and easy separation of the product from the catalyst. cam.ac.uknih.gov

Automated Synthesis of Alkyne Derivatives: High-throughput synthesis platforms can be employed to rapidly generate libraries of functionalized alkynyl ethers. openrepository.comnih.gov For example, an automated system could perform a series of alkyne functionalization reactions (e.g., click chemistry, couplings) on a THP-protected alkynyl ether substrate in a multi-well plate format. openrepository.comnih.gov This would accelerate the discovery of new molecules with desired properties.

The benefits of integrating flow chemistry and automation are summarized in the table below:

| Technology | Key Advantages for THP Alkynyl Ether Chemistry |

| Flow Chemistry | Enhanced safety with hazardous reagents, precise temperature and pressure control, improved mixing, scalability, and ease of integration with in-line analysis. nih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of compound libraries, reduced manual labor, and improved reproducibility. openrepository.comnih.gov |

These advanced manufacturing techniques will be crucial for the efficient and cost-effective production of novel functionalized materials derived from tetrahydropyranyl alkynyl ethers.

Computational Design of New Functionalized Tetrahydropyranyl Alkynyl Ethers

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reaction pathways. For tetrahydropyranyl alkynyl ethers, computational methods can provide valuable insights and guide experimental efforts.

Predicting Reactivity with DFT: Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. DFT calculations can be used to investigate the mechanisms of alkyne functionalization reactions, such as the transformation of alkynes to vinylidenes at metal centers. openrepository.compharmablock.com By calculating the energies of transition states and intermediates, researchers can predict the feasibility of a proposed reaction and understand the factors that control its selectivity. nih.govcam.ac.uk

In Silico Screening for Desired Properties: Virtual libraries of functionalized tetrahydropyranyl alkynyl ethers can be generated and screened in silico for specific properties. guidechem.com For example, molecules can be computationally evaluated for drug-like properties (e.g., lipophilicity, hydrogen bonding capacity) or for their potential as materials with specific optical or electronic characteristics. rsc.orggelest.com This approach can significantly accelerate the discovery of new functional molecules by prioritizing the synthesis of the most promising candidates. guidechem.com

Designing Novel Catalysts: Computational methods can also be used to design new and improved catalysts for both the formation of the THP ether and the transformation of the alkyne. By modeling the interaction between the catalyst and the substrate, researchers can identify features that enhance catalytic activity and selectivity. researchgate.net

The synergy between computational design and experimental synthesis will be a key driver of innovation in the field of functionalized ethers.

Synergistic Applications in Multi-Disciplinary Research Fields

The unique combination of a stable, modifiable protecting group and a versatile reactive handle makes tetrahydropyranyl alkynyl ethers like 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- attractive building blocks for a wide range of applications across different scientific disciplines.

Drug Discovery and Medicinal Chemistry: The tetrahydropyran (B127337) motif is found in numerous biologically active natural products and FDA-approved drugs. nih.govpharmablock.comguidechem.com It is often used as a bioisostere for a cyclohexane (B81311) ring to improve pharmacokinetic properties such as solubility and metabolic stability. pharmablock.com The alkyne group can serve as a handle for attaching the molecule to other entities or for participating in bioorthogonal reactions. openrepository.comcam.ac.uk The THP-protected alkyne can be carried through a synthetic sequence and the alkyne can then be unmasked for further functionalization, or the THP group can be removed to reveal the alcohol.

Chemical Biology: The alkyne moiety is a key player in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govrsc.org The most prominent example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). rsc.org A THP-protected alkynyl ether could be incorporated into a biomolecule, and the alkyne could then be used as a probe to study biological processes in vivo. nih.gov

Materials Science: Alkynes are important building blocks for the synthesis of functional polymers and materials. numberanalytics.com For example, alkynes can be polymerized to form polyacetylenes, which have interesting electronic properties. numberanalytics.com The THP-protected alkynyl ether could be used to create polymers with pendant alkyne groups, which could then be further functionalized to tune the material's properties.

Natural Product Synthesis: The tetrahydropyran ring is a common structural feature in many complex natural products. nih.govnih.govrsc.org Synthetic strategies towards these molecules often rely on building blocks containing pre-formed THP rings. A bifunctional molecule like 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- could serve as a valuable intermediate in the total synthesis of such natural products, with the alkyne providing a handle for chain elongation or cyclization reactions. nih.gov

The versatility of tetrahydropyranyl alkynyl ethers ensures their continued relevance and expanding application in these and other synergistic research areas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(9-dodecynyloxy)tetrahydro-2H-pyran, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis of alkynyl-substituted tetrahydropyrans typically involves nucleophilic substitution or etherification reactions. For example, similar compounds like 2-(11-pentadecynyloxy)tetrahydro-2H-pyran (CAS 89237-00-3) are synthesized using alkynol derivatives and catalytic coupling agents . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

- Temperature : Reactions often require mild heating (40–60°C) to balance reactivity and side-product formation.

- Catalysts : Transition-metal catalysts (e.g., CuI) may stabilize alkynyl intermediates .

Q. How should researchers safely handle 2-(9-dodecynyloxy)tetrahydro-2H-pyran given its potential hazards?

- Methodological Answer : Based on analogs like tetrahydro-2H-pyran-2-one (CAS 542-28-9), which causes severe eye irritation (GHS Category 1), researchers must:

- Use PPE : Chemical goggles, nitrile gloves, and lab coats.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Emergency Protocols : Immediate rinsing with water for eye/skin contact and medical consultation .

Q. What standard analytical techniques are used to confirm the structure of 2-(9-dodecynyloxy)tetrahydro-2H-pyran?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify alkynyl protons (δ 1.8–2.2 ppm) and ether linkages (δ 3.5–4.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO: calc. 264.42) .

- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm) and C-O-C (~1100 cm) .

Advanced Research Questions

Q. How does the 9-dodecynyloxy substituent influence the compound’s physicochemical properties, such as solubility or thermal stability?

- Methodological Answer :

- Solubility : The long alkynyl chain enhances lipophilicity, reducing aqueous solubility. Computational tools (e.g., COSMO-RS) predict logP values >4, necessitating organic solvents (e.g., DCM, chloroform) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) of analogs (e.g., tetrahydro-4-methyl-2-phenyl-2H-pyran) shows decomposition above 200°C, suggesting similar stability for the dodecynyloxy derivative .

Q. What strategies resolve conflicting spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR with 2D techniques (HSQC, HMBC) to confirm connectivity.

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., axial vs. equatorial alkynyloxy orientation) .

- Comparative Analysis : Benchmark against structurally characterized analogs (e.g., Rose oxide, CAS 16409-43-1) .

Q. What role does the alkynyl group play in modulating biological activity, and how can this be systematically studied?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying chain lengths (e.g., 7-octynyl vs. 9-dodecynyl) and assess cytotoxicity or membrane permeability.

- In Silico Docking : Use tools like AutoDock to predict interactions with lipid bilayers or protein targets .

- In Vitro Assays : Evaluate anti-inflammatory activity using macrophage models (e.g., TNF-α suppression) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for alkynyl-substituted tetrahydropyrans?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.